2-Methoxy-4-(1-propylpiperidin-3-yl)phenol
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Overview
Description
2-Methoxy-4-(1-propylpiperidin-3-yl)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a methoxy group and a propylpiperidinyl group attached to a phenol ring. Phenolic compounds are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(1-propylpiperidin-3-yl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable aryl halide with a nucleophile. The reaction conditions typically include the use of a strong base and a polar aprotic solvent to facilitate the substitution reaction .
Industrial Production Methods
On an industrial scale, the production of phenolic compounds often involves the use of catalytic processes to enhance the efficiency and yield of the desired product. The specific conditions and catalysts used can vary depending on the desired properties of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(1-propylpiperidin-3-yl)phenol undergoes various types of chemical reactions, including:
Reduction: The reduction of quinones back to phenols can be achieved using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used
Scientific Research Applications
2-Methoxy-4-(1-propylpiperidin-3-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(1-propylpiperidin-3-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The propylpiperidinyl group may also contribute to the compound’s overall biological activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol:
4-Methoxyphenol:
Uniqueness
2-Methoxy-4-(1-propylpiperidin-3-yl)phenol is unique due to the presence of the propylpiperidinyl group, which imparts distinct chemical and biological properties compared to other methoxyphenols. This structural feature may enhance its interactions with specific molecular targets and pathways, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
112904-16-2 |
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Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
2-methoxy-4-(1-propylpiperidin-3-yl)phenol |
InChI |
InChI=1S/C15H23NO2/c1-3-8-16-9-4-5-13(11-16)12-6-7-14(17)15(10-12)18-2/h6-7,10,13,17H,3-5,8-9,11H2,1-2H3 |
InChI Key |
RNHAJCXHMKVRBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC(C1)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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